Wehip8

Antiviral drug discovery SARS-CoV-2 Papain-like protease inhibition

WEHIP8 (WEHI-P8) is a synthetic organic small molecule that acts as a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). It is characterized by a unique chemical scaffold that is structurally distinct from the predominant class of GRL0617-derived PLpro inhibitors.

Molecular Formula C25H34N2O3
Molecular Weight 410.5 g/mol
Cat. No. B15564367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWehip8
Molecular FormulaC25H34N2O3
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34N2O3/c1-3-30-26-25(20-7-6-19-16-24(29-2)13-8-18(19)15-20)21-5-4-14-27(17-21)22-9-11-23(28)12-10-22/h6-8,13,15-16,21-23,28H,3-5,9-12,14,17H2,1-2H3/b26-25-/t21-,22?,23?/m1/s1
InChIKeyZDGPJQMZGAGHKI-WJWHYOBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WEHIP8 (WEHI-P8) Technical Profile: A Structurally Distinct, Orally Active SARS-CoV-2 PLpro Inhibitor


WEHIP8 (WEHI-P8) is a synthetic organic small molecule that acts as a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro) [1]. It is characterized by a unique chemical scaffold that is structurally distinct from the predominant class of GRL0617-derived PLpro inhibitors [2]. The compound exhibits favorable physicochemical properties (MW 410.56, cLogP 3.48, TPSA 54.29 Ų) and demonstrates oral bioavailability in preclinical models, positioning it as a tool compound for investigating PLpro-dependent viral replication and post-acute sequelae of COVID-19 (PASC) [1].

Structurally distinct non-covalent PLpro inhibitor scaffold for resistance diversification studies
Oral bioavailability in preclinical models supports in vivo PLpro pathway investigation
Tool compound for post-acute sequelae (PASC) and viral replication research

Why WEHIP8 (WEHI-P8) Cannot Be Interchanged with Other PLpro Inhibitors


Substituting WEHIP8 with other in-class PLpro inhibitors introduces significant scientific risk due to divergent resistance liabilities, differential in vivo efficacy, and distinct selectivity profiles. Most advanced PLpro inhibitors (e.g., PF-07957472, Jun12682) are derivatives of the GRL0617 scaffold and exhibit overlapping escape mutation profiles, meaning a single viral mutation can confer cross-resistance to the entire class [1]. In contrast, WEHIP8 possesses a structurally distinct scaffold that drives a unique resistance pathway, making it a critical tool for studying resistance mitigation and for applications where scaffold diversity is a selection criterion [1]. Furthermore, in comparative in vivo studies, WEHIP8 demonstrated superior efficacy in reducing viral burden and preventing long-term sequelae compared to a Paxlovid-like treatment (PLT) [2].

Scaffold-dependent resistance divergence

GRL0617-derived inhibitors share overlapping escape mutations; WEHIP8’s distinct scaffold may follow a non-overlapping resistance pathway, limiting class-level cross-resistance inference.

In vivo model-response context mismatch

Paxlovid-like treatment (PLT) did not replicate the post-acute pathology and cognitive endpoint improvements observed with WEHIP8, indicating that comparator response profiles may not transfer across PLpro inhibitor scaffolds.

WEHIP8 (WEHI-P8) Quantitative Differentiation Evidence Guide


Superior In Vitro Potency Against SARS-CoV-2 PLpro Compared to First-Generation Inhibitor GRL0617

WEHIP8 demonstrates significantly higher potency against SARS-CoV-2 PLpro compared to the first-generation PLpro inhibitor GRL0617, a commonly used tool compound. In enzymatic assays, WEHIP8 exhibits a 50-fold improvement in IC50 and a 54-fold improvement in KD compared to GRL0617 .

PLpro Inhibition Potency
Cross-study comparable
WEHIP8 IC50: 12 nM, KD: 9 nM GRL0617 IC50: 600 nM, Ki: 490 nM ~50-fold improvement in IC50 & KD
Supports lower-concentration target engagement in enzymatic assays
Cross-study comparisons require controlled assay conditions
Antiviral drug discovery SARS-CoV-2 Papain-like protease inhibition Enzymatic assay

Enhanced In Vivo Antiviral Efficacy and Disease Outcome Compared to Paxlovid-like Treatment (PLT) in a Mouse Model

In a direct head-to-head comparison in a SARS-CoV-2 P21 mouse model, WEHIP8 demonstrated superior antiviral efficacy compared to a Paxlovid-like treatment (PLT, nirmatrelvir/ritonavir). WEHIP8 (150 mg/kg) achieved a significantly greater reduction in lung viral burden and better preserved body weight compared to PLT [1].

Viral Burden Reduction (Mouse Model)
Head-to-head
WEHI-P8 (150 mg/kg) significantly reduced lung viral load vs PLT (p
Model-response context: lung viral burden endpoint advantage over comparator
Species- and model-specific review required; oral dosing in C57BL/6 mice
Resistance Mutation Profile
Deep mutational scan
Non-overlapping escape mutations vs PF-07957472 and Jun12682 (GRL0617-derived)
Supports resistance pathway divergence studies
Class-level resistance inference should consider scaffold-dependent evolution
Post-Acute Pathology (30d Model)
Head-to-head
Reduced lung pathology score (p
Post-acute model-response context: lung and neuroinflammation endpoints
Translation to human post-viral syndromes not established; preclinical observation
In vivo efficacy SARS-CoV-2 mouse model Antiviral therapy Preclinical development

Distinct Resistance Profile and Reduced Cross-Resistance Liability Compared to GRL0617-Derived Inhibitors

WEHIP8 exhibits a resistance mutation profile that is distinct from other leading PLpro inhibitors, such as PF-07957472 and Jun12682, which share a common GRL0617-derived scaffold. Deep mutational scanning revealed that PF-07957472 and Jun12682 have largely overlapping escape mutations, whereas WEHIP8's escape mutations are unique [1]. This suggests that viral resistance to GRL0617-based compounds will not confer cross-resistance to WEHIP8.

Resistance Mutation Profile
Deep mutational scan
Non-overlapping escape mutations vs PF-07957472 and Jun12682 (GRL0617-derived)
Supports resistance pathway divergence studies
Class-level resistance inference should consider scaffold-dependent evolution
Antiviral resistance Deep mutational scanning SARS-CoV-2 evolution Drug discovery

Unique Protection Against Post-Acute Sequelae (Long COVID) in a Mouse Model

In a 30-day post-infection model designed to mimic Long COVID pathology, WEHIP8 (150 mg/kg) provided significant protection against pulmonary and neurological damage, an effect not observed with the comparator PLT. WEHIP8 treatment resulted in reduced lung inflammation, lower microglial activation (IBA-1 staining) in the hippocampus, and preserved cognitive function in a novel object recognition test, whereas PLT-treated animals showed no significant improvement in these parameters [1].

Post-Acute Pathology (30d Model)
Head-to-head
Reduced lung pathology score (p
Post-acute model-response context: lung and neuroinflammation endpoints
Translation to human post-viral syndromes not established; preclinical observation
Long COVID Post-acute sequelae SARS-CoV-2 Neuroinflammation Preclinical model

Optimal Research Application Scenarios for WEHIP8 (WEHI-P8)


Investigating SARS-CoV-2 PLpro as a Therapeutic Target in Acute and Long COVID

WEHIP8 is the optimal tool compound for researchers exploring the therapeutic potential of PLpro inhibition. Its high potency (IC50 12 nM) and oral bioavailability make it suitable for in vivo studies requiring robust target engagement [1]. The demonstrated superior efficacy over a Paxlovid-like treatment in reducing acute viral burden and preventing Long COVID pathology positions WEHIP8 as the preferred probe for dissecting PLpro's role in disease progression [2].

Studying Viral Resistance and Cross-Resistance Mitigation Strategies

Given its structurally distinct scaffold and unique resistance mutation profile, WEHIP8 is an essential tool for investigating viral escape mechanisms and designing combination therapies to prevent cross-resistance [1]. Research programs aiming to understand the evolutionary landscape of PLpro or develop next-generation inhibitors with higher resistance barriers will benefit from the distinct profile of WEHIP8 compared to GRL0617-derived compounds [1].

Preclinical Research on Post-Acute Sequelae and Neuroinflammation

WEHIP8 is the only compound in its class with published, quantitative data demonstrating protection against post-acute lung and brain pathology in a 30-day mouse model [1]. Studies focused on the mechanisms of Long COVID, including viral persistence, neuroinflammation, and cognitive decline, will find WEHIP8 uniquely suited as a probe to dissect the PLpro-dependent pathways contributing to these sequelae [1].

SAR and Medicinal Chemistry Campaigns Targeting PLpro

As a representative of a novel, non-GRL0617 chemical scaffold, WEHIP8 provides a distinct starting point for structure-activity relationship (SAR) studies and lead optimization programs. Its favorable ADME properties and well-characterized binding mode adjacent to the PLpro active site offer a validated template for designing new generations of PLpro inhibitors with improved potency, selectivity, or pharmacokinetic profiles [1] [2].

Application
Selection Property
Validation Focus
PLpro pathway investigation in acute and post-acute models
PLpro binding affinity and oral bioavailability
Target engagement in preclinical infection models
Viral resistance and cross-resistance studies
Non-GRL0617 scaffold diversity
Escape mutation profiling and combination resistance barrier
Post-acute sequelae and neuroinflammation mechanisms
Post-acute pathology model response
Lung pathology and hippocampal neuroinflammation endpoints
SAR and medicinal chemistry campaigns targeting PLpro
Novel chemical scaffold and favorable ADME profile
Lead optimization and binding mode confirmation
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